Betamethasone valeroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betamethasone valeroacetate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations to treat various inflammatory skin conditions, such as eczema, psoriasis, and dermatitis . This compound is a derivative of betamethasone, a well-known corticosteroid, and is often preferred for its enhanced stability and efficacy in topical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone valeroacetate typically involves the esterification of betamethasone with valeric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and spectroscopic analysis, to confirm its purity and potency .
Chemical Reactions Analysis
Types of Reactions: Betamethasone valeroacetate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the ester bond can occur under acidic or basic conditions, leading to the formation of betamethasone and valeric acid . Oxidation reactions can modify the hydroxyl groups present in the molecule, while reduction reactions can affect the carbonyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Betamethasone and valeric acid.
Oxidation: Oxidized derivatives of betamethasone.
Reduction: Reduced derivatives of betamethasone.
Scientific Research Applications
Betamethasone valeroacetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a reference compound in analytical studies, including HPLC and spectroscopic analysis. It serves as a model compound for studying the stability and reactivity of corticosteroid esters .
Biology: In biological research, this compound is used to study the effects of glucocorticoids on cellular processes, such as inflammation and immune response. It is also employed in in vitro studies to investigate the mechanisms of corticosteroid action .
Medicine: Medically, this compound is widely used in topical formulations to treat inflammatory skin conditions. It is also being investigated for its potential use in treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various topical products, including creams, ointments, and lotions. It is also utilized in the development of new corticosteroid-based therapies .
Mechanism of Action
Betamethasone valeroacetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression . The compound suppresses the production of pro-inflammatory cytokines and mediators, such as interleukins and tumor necrosis factor-alpha, thereby reducing inflammation and immune response .
Comparison with Similar Compounds
- Betamethasone dipropionate
- Betamethasone valerate
- Clobetasol propionate
- Fluocinonide
- Mometasone furoate
Betamethasone valeroacetate stands out due to its balanced potency and reduced risk of side effects, making it a preferred choice for long-term topical therapy .
Properties
CAS No. |
5919-89-1 |
---|---|
Molecular Formula |
C29H39FO7 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C29H39FO7/c1-6-7-8-25(35)37-29(24(34)16-36-18(3)31)17(2)13-22-21-10-9-19-14-20(32)11-12-26(19,4)28(21,30)23(33)15-27(22,29)5/h11-12,14,17,21-23,33H,6-10,13,15-16H2,1-5H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1 |
InChI Key |
QSZKFXMOBKKROF-YCUXZELOSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.